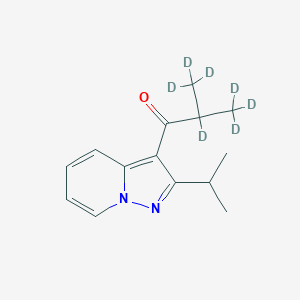
Ibudilast-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ibudilast-d7 is a deuterated form of Ibudilast, a compound known for its anti-inflammatory and neuroprotective properties. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of pharmacokinetics and metabolic profiling of Ibudilast. The deuterium atoms in this compound replace hydrogen atoms, providing a unique tool for tracing and quantifying the compound in biological systems .
Preparation Methods
The preparation of Ibudilast-d7 involves the synthesis of Ibudilast followed by the incorporation of deuterium atoms. The synthetic route typically starts with the preparation of 1-amino-2-picoline oxide, which is then used to synthesize Ibudilast. The incorporation of deuterium is achieved through specific reaction conditions that replace hydrogen atoms with deuterium. The process involves reduced pressure distillation and purification to achieve high purity levels, often exceeding 99% .
Chemical Reactions Analysis
Ibudilast-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents to yield reduced forms.
Substitution: this compound can undergo substitution reactions where deuterium atoms are replaced with other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ibudilast-d7 has a wide range of scientific research applications:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ibudilast.
Biology: Helps in studying the metabolic pathways and interactions of Ibudilast in biological systems.
Medicine: Used in research to develop treatments for neurodegenerative diseases, multiple sclerosis, and asthma.
Industry: Employed in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of Ibudilast
Mechanism of Action
Ibudilast-d7 exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Inhibits cyclic nucleotide phosphodiesterases, increasing the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate.
Anti-inflammatory Effects: Reduces the production of pro-inflammatory factors such as tumor necrosis factor-alpha and macrophage migration inhibitory factor.
Neuroprotective Effects: Inhibits nitric oxide synthesis and reduces reactive oxygen species, protecting neurons from damage
Comparison with Similar Compounds
Ibudilast-d7 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantifying the compound in biological systems. Similar compounds include:
Ibudilast: The non-deuterated form, used for similar purposes but without the benefits of deuterium labeling.
Phosphodiesterase Inhibitors: Other inhibitors like rolipram and roflumilast, which also inhibit phosphodiesterases but lack the specific labeling and tracing capabilities of Ibudilast-d7.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
237.35 g/mol |
IUPAC Name |
2,3,3,3-tetradeuterio-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)-2-(trideuteriomethyl)propan-1-one |
InChI |
InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3/i3D3,4D3,10D |
InChI Key |
ZJVFLBOZORBYFE-YDQCIOQBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)C1=C2C=CC=CN2N=C1C(C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


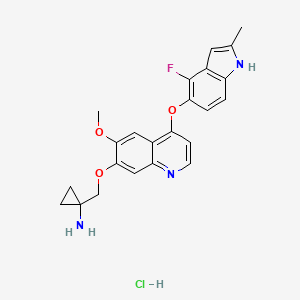
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B10783343.png)

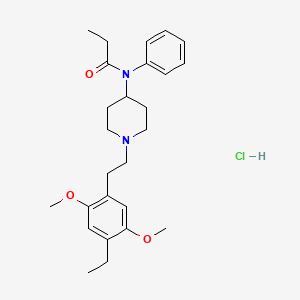
![N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10783359.png)
![(1R,4S,4'Z,5'S,6R,6'S,8R,10E,13R,14E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-4'-(trideuteriomethoxyimino)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10783363.png)
![4-[3,4-Dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783374.png)
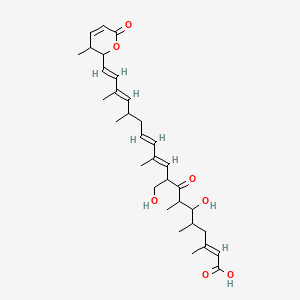
![N-[2-[2-[6-[6-(2-amino-3-hydroxyoctadec-4-enoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10783388.png)
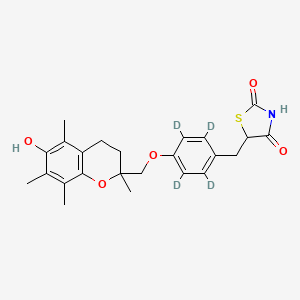
![3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile; maleic acid](/img/structure/B10783418.png)
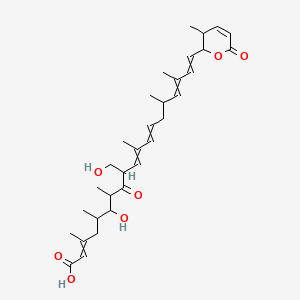
![(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione](/img/structure/B10783431.png)
![benzyl N-[(1R)-4-carbamimidamido-1-[({[(1S)-4-carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl]carbamoyl}methyl)carbamoyl]butyl]carbamate](/img/structure/B10783432.png)
